REACTION_CXSMILES
|
[S:1](=[O:5])(=O)([OH:3])[OH:2].[Cl:6][C:7]1[CH:8]=[C:9]([CH:11]=[CH:12][CH:13]=1)[NH2:10]>O.[OH-].[Na+]>[NH2:10][C:9]1[CH:8]=[C:7]([Cl:6])[CH:13]=[CH:12][C:11]=1[S:1]([OH:3])(=[O:5])=[O:2] |f:3.4|
|
Name
|
|
Quantity
|
13.9 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
31.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at 85° C
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
CUSTOM
|
Details
|
some precipitation
|
Type
|
CUSTOM
|
Details
|
heavy precipitation
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
FILTRATION
|
Details
|
The solid is filtered with suction
|
Type
|
CUSTOM
|
Details
|
to yield white crystalline solid
|
Type
|
CUSTOM
|
Details
|
fitted with a water trap
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
precipitated with hydrochloric acid
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)Cl)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |